[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine
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Overview
Description
[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine is a chemical compound with the molecular formula C13H20N2O. It is known for its unique structure, which includes an oxane ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Drug Discovery: The compound serves as a building block for synthesizing novel therapeutic agents.
Organic Synthesis: It is utilized in the synthesis of complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of [(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse biological activities.
Quinolone Derivatives: These compounds have a similar structure and are used in medicinal chemistry for their therapeutic properties.
Uniqueness
[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine is unique due to its combination of an oxane ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for innovative research and development.
Biological Activity
[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.
The compound can be synthesized through multi-step reactions involving specific catalysts and solvents to ensure high yield and purity. Common synthetic routes include:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing sodium borohydride or lithium aluminum hydride.
- Substitution : Participating in nucleophilic substitution reactions with various nucleophiles.
These reactions highlight the compound's versatility in organic synthesis, making it a valuable building block for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting biochemical pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
Understanding these interactions is crucial for elucidating its therapeutic potential.
Biological Activity and Therapeutic Applications
Recent studies have shown that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary evaluations suggest significant antibacterial and antimycobacterial effects against strains like Escherichia coli and Mycobacterium tuberculosis .
- Cytotoxic Effects : Research indicates potential cytostatic properties, making it a candidate for cancer therapy .
Case Studies
- Antibacterial Evaluation :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Type | Biological Activity | Unique Features |
---|---|---|
Indole Derivatives | Diverse biological activities | Contain nitrogen heterocycles |
Quinolone Derivatives | Antimicrobial properties | Known for therapeutic applications |
This compound | Antimicrobial, cytotoxic effects | Combination of oxane ring and pyridine ring |
This table illustrates how the compound stands out due to its unique structural composition, which imparts distinct biological properties.
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-1-pyridin-3-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMVYXUYOIIOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.